N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 4-fluorophenacyl bromide with thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent, such as ethanol, to yield the thiazole derivative . The reaction conditions include heating the reaction mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative properties.
The uniqueness of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity, while the thiazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNHDXHEBHBOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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